Cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminoethoxy group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with tert-butyl esters and aminoethoxy groups. One common method is the use of tert-butyl 3-(2-aminoethoxy)propanoate as a starting material, which undergoes cyclization under specific conditions to form the desired cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminoethoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(2-aminoethoxy)propanoate: A similar compound with a propanoate instead of a cyclobutane ring.
tert-Butyl (cis-3-aminocyclobutyl)carbamate: Another related compound with a carbamate group instead of an aminoethoxy group.
Uniqueness
Cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and an aminoethoxy group, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-6-9(7-8)14-5-4-12/h8-9H,4-7,12H2,1-3H3 |
InChI Key |
IOGVXDIEWNJGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.